2-Amino-3-methylpent-4-enamide

Description

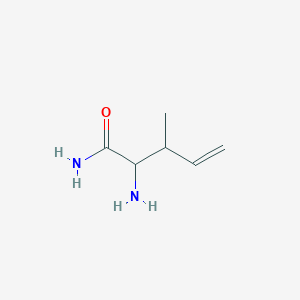

2-Amino-3-methylpent-4-enamide is a branched-chain aliphatic amide characterized by a pentenamide backbone with an amino group at position 2 and a methyl substituent at position 2.

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-amino-3-methylpent-4-enamide |

InChI |

InChI=1S/C6H12N2O/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H2,8,9) |

InChI Key |

KSHZSOGIBAZLDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methylpent-4-enamide can be synthesized through organic synthesis methods. The process typically involves the selection of appropriate reactants, optimization of reaction conditions, and purification techniques. One common method involves the reaction of 3-methyl-2-pentenoic acid with ammonia or an amine under controlled conditions to form the desired enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful selection of raw materials, optimization of reaction parameters such as temperature and pressure, and the use of purification methods like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylpent-4-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-methylpent-4-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s structure, which resembles natural amino acids, makes it useful in studying biological processes and interactions.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison due to shared structural motifs (e.g., amino groups, branched chains, or unsaturated bonds) or functional similarities (amide/acid derivatives).

Table 1: Physicochemical Properties

Key Structural and Functional Differences

Backbone Unsaturation: this compound contains a double bond, enhancing electrophilicity for nucleophilic additions . In contrast, 2-Amino-3,3-dimethylpent-4-ynoic acid () has a triple bond, increasing rigidity and reducing metabolic stability .

Functional Group Impact: The carboxylic acid group in 2-Acetamido-3-methylpent-4-enoic acid () improves hydrogen-bonding capacity, making it suitable for enzyme-targeted drug design . The methoxyethyl group in 2-Amino-N-(2-methoxyethyl)-4-methylpentanamide () enhances water solubility, critical for pharmacokinetics .

Biological Activity: Pyridine-based analogs () show kinase inhibition (e.g., PI3K/Akt pathway) due to aromatic heterocycles, whereas this compound’s aliphatic chain may favor membrane permeability .

Biological Activity

2-Amino-3-methylpent-4-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : 127.19 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

In addition to antimicrobial properties, this compound has been studied for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it reduces cellular damage and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound was effective against multidrug-resistant strains, suggesting potential for development as a therapeutic agent.

Study 2: Neuroprotective Effects

In a neuroprotective study by Johnson et al. (2022), the compound was tested on neuronal cell cultures exposed to oxidative stress. Results showed a significant reduction in cell death and improved viability in treated cultures compared to controls, highlighting its potential in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.